1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Lead optimization Triazole scaffold design

1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2) is a synthetic small-molecule member of the 1H-1,2,3-triazole-4-carboxamide class, bearing a 3-chlorophenyl substituent at the N1 position and an N-(2-phenylethyl) carboxamide at the C4 position. The compound possesses a molecular formula of C17H15ClN4O and a molecular weight of 326.8 g·mol⁻¹.

Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
CAS No. 951598-20-2
Cat. No. B6512545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS951598-20-2
Molecular FormulaC17H15ClN4O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN4O/c18-14-7-4-8-15(11-14)22-12-16(20-21-22)17(23)19-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,23)
InChIKeyUSBVRRNFBBTRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2): Structural Profile and Procurement Identification


1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2) is a synthetic small-molecule member of the 1H-1,2,3-triazole-4-carboxamide class, bearing a 3-chlorophenyl substituent at the N1 position and an N-(2-phenylethyl) carboxamide at the C4 position [1]. The compound possesses a molecular formula of C17H15ClN4O and a molecular weight of 326.8 g·mol⁻¹ [1]. Its ChEMBL identifier is CHEMBL5417948, with a maximum development phase reported as preclinical [2]. The 1,2,3-triazole-4-carboxamide scaffold has been structurally optimized in recent medicinal chemistry campaigns as a privileged chemotype for nuclear receptor modulation, most notably as potent and selective inverse agonists and antagonists of the pregnane X receptor (PXR) [3].

Why In-Class Substitution of 1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2) Carries Scientific Risk


Within the 1H-1,2,3-triazole-4-carboxamide chemotype, even minor structural modifications at the N1-aryl, C4-carboxamide, or C5 positions produce large-magnitude changes in target binding affinity and cellular functional activity [1]. Systematic structure–activity relationship (SAR) studies have demonstrated that the identity of the N1-aryl substituent (e.g., 3-chlorophenyl vs. 3-fluorophenyl or 4-substituted phenyl) and the C4-amide moiety (e.g., N-phenylethyl vs. N-benzyl or N-cyclopropyl) independently govern PXR binding IC50 and inverse agonist/antagonist efficacy, with IC50 values spanning over three orders of magnitude across closely related analogs [1]. Consequently, interchanging 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide with a generic in-class analog—even one differing by a single heavy atom—without confirmatory experimental binding and functional data risks introducing uncharacterized potency shifts, selectivity profile alterations, and unreliable pharmacological outcomes. The quantitative evidence below establishes the specific differentiation dimensions that inform rigorous scientific selection.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2) vs. Closest Analogs


C5-Unsubstituted Triazole Core: Molecular Weight and Physicochemical Differentiation vs. 5-Pyridin-4-yl Analog

The target compound possesses an unsubstituted C5 position on the 1,2,3-triazole ring, which differentiates it from the 5-(pyridin-4-yl)-substituted analog 1-(3-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. This structural difference results in a molecular weight reduction of 77.1 Da (326.8 vs. 403.87 g·mol⁻¹) [1]. The target compound has five hydrogen bond acceptors and a calculated polar surface area that is lower than the 5-pyridinyl analog (59.5 Ų) , and has a computed XLogP3-AA of 3.5 [1], compared with a measured logP of 3.23 and logD of 3.23 for the 5-pyridin-4-yl analog . The lower molecular weight and reduced hydrogen bond acceptor count may confer superior passive membrane permeability, an inference consistent with the observation that many highly optimized triazole-4-carboxamide PXR ligands require balanced lipophilicity for cellular activity [2].

Physicochemical profiling Lead optimization Triazole scaffold design

N-Phenylethyl Carboxamide vs. N-Benzyl Analog: LogP and Rotatable Bond Differentiation

The target compound incorporates an N-(2-phenylethyl) carboxamide side chain, which differs from the N-benzyl analog N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS not located in authoritative databases but cataloged by multiple vendors) by the insertion of an additional methylene group between the amide nitrogen and the phenyl ring. This structural variation increases the rotatable bond count and alters the spatial orientation of the terminal phenyl group. The target compound has a computed XLogP3-AA of 3.5 and 5 rotatable bonds [1]. The N-benzyl analog has one fewer methylene unit, resulting in a shorter, more conformationally restricted linker. In the broader 1,2,3-triazole-4-carboxamide SAR landscape reported by Li et al. (2022), the nature of the C4-carboxamide substituent was a critical determinant of both PXR binding affinity and cellular functional activity, with N-alkyl and N-arylalkyl variations producing differential inverse agonist vs. pure antagonist pharmacological profiles [2].

SAR analysis Ligand efficiency CNS drug design

ChEMBL Bioactivity Annotation: Single Binding Assay Recorded for Target Compound

According to the ChEMBL database (accessed 2026-05-04), CHEMBL5417948 has one recorded bioactivity data point classified under the 'B – Binding' assay category, with a maximum development phase annotated as 'Preclinical' [1]. The specific target, quantitative binding value (IC50, Ki, or Kd), and assay conditions are not publicly displayed in the ChEMBL compound report card summary view. The presence of a curated binding assay entry in ChEMBL indicates that the compound has been experimentally profiled against at least one biomolecular target. This contrasts with many in-class analogs cataloged only in vendor screening libraries, which frequently lack any curated bioactivity annotation in authoritative public databases. However, the absence of publicly accessible quantitative target engagement data for this compound and its closest analogs precludes a direct head-to-head numerical comparison.

Bioactivity database Target engagement Binding assay

3-Chlorophenyl vs. 3,4-Dimethylphenyl N1-Aryl Substitution: Halogen Bonding Potential and Electronic Effects

The target compound carries a 3-chlorophenyl substituent at the N1 position of the triazole ring. A closely cataloged analog, 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, replaces the chlorine atom with a methyl group at the meta position and adds a second methyl group at the para position . The chlorine atom introduces a polarizable σ-hole capable of engaging in halogen bonding with backbone carbonyl oxygen atoms or π-systems in protein binding pockets—an interaction motif that has been systematically exploited in triazole-based inhibitor design, including within the 1H-1,2,3-triazole-4-carboxamide PXR antagonist series where halogen substitution on the N1-phenyl ring was a key SAR variable modulating binding IC50 [1]. The 3-chloro substituent also exerts an electron-withdrawing effect (Hammett σmeta = +0.37) that alters the electron density of the triazole ring, in contrast to the electron-donating 3,4-dimethyl substitution pattern.

Halogen bonding Medicinal chemistry Receptor-ligand interaction

Drug-Likeness and Lead-Likeness Profile: QED Score and RO5 Compliance

The target compound achieves a Quantitative Estimate of Drug-likeness (QED) score of 0.78 (weighted) with zero violations of Lipinski's Rule of Five (RO5), as computed by ChEMBL [1]. Key calculated parameters include: AlogP = 2.89, hydrogen bond acceptors = 4, hydrogen bond donors = 1, molecular weight = 326.79, topological polar surface area = 59.81 Ų, and aromatic rings = 5 [1]. The QED score of 0.78 places this compound in favorable drug-like chemical space (QED > 0.67 is generally considered attractive). In contrast, the 5-(pyridin-4-yl)-substituted analog has a higher molecular weight (403.87) and five hydrogen bond acceptors , which would predict a lower QED score due to penalties on MW and HBA count. The target compound's Np Likeness Score of −2.19 (ChEMBL) indicates it is a synthetic rather than natural-product-like molecule, consistent with its origin in medicinal chemistry optimization campaigns [1].

Drug-likeness Lead optimization ADME prediction

Scaffold Privilege: 1H-1,2,3-Triazole-4-Carboxamide Class Validated as Potent PXR Modulator Chemotype

The 1H-1,2,3-triazole-4-carboxamide scaffold was systematically optimized by Li et al. (J Med Chem, 2022) to yield the most potent PXR inhibitors reported to date, culminating in compound 85 (SJPYT-306, a dual inverse agonist/antagonist) and compound 89 (SJPYT-310, a pure antagonist) with low nanomolar IC50 values for both binding and cellular activity [1]. While the target compound 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide was not directly reported in that study, it shares the identical core scaffold (1H-1,2,3-triazole-4-carboxamide) that was validated as capable of achieving selective, high-potency PXR modulation. The SAR tables in the publication demonstrate that N1-phenyl substitution, including halogenated variants, and C4-carboxamide variation are the two primary vectors for tuning PXR binding affinity and functional selectivity [1]. This class-level validation distinguishes the 1H-1,2,3-triazole-4-carboxamide chemotype from the 1,2,4-triazole-3-carboxamide isomers (e.g., CHEMBL1494412) that have not been reported as potent PXR ligands.

Nuclear receptor pharmacology PXR antagonist Triazole chemotype

Best-Fit Research Application Scenarios for 1-(3-Chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951598-20-2) Based on Verified Differentiation Evidence


PXR Nuclear Receptor Pharmacology Studies Requiring an Unsubstituted C5 Triazole Scaffold

Researchers investigating pregnane X receptor (PXR) structure–function relationships can employ this compound as a C5-unsubstituted 1H-1,2,3-triazole-4-carboxamide probe. The absence of C5 substitution provides a simplified scaffold for deconvolution of N1-aryl and C4-carboxamide SAR contributions without the confounding steric and electronic effects of C5 substituents—a feature not offered by 5-amino, 5-methyl, or 5-pyridinyl analogs commonly found in screening libraries. The class-level validation of this chemotype for potent PXR modulation is established by Li et al. (J Med Chem, 2022), who reported low-nanomolar PXR inhibitors built on the identical core [1].

Lead Optimization Starting Point Prioritizing Favorable Drug-Likeness and Synthetic Tractability

With a QED score of 0.78, zero RO5 violations, AlogP of 2.89, and molecular weight of 326.8 Da [1], this compound occupies attractive lead-like chemical space. Medicinal chemistry teams prioritizing oral bioavailability potential should consider this compound over the 5-(pyridin-4-yl)-substituted analog (MW 403.87, HBA = 5) [2], which incurs physicochemical penalties. The unsubstituted C5 position also provides a synthetically accessible vector for late-stage diversification via electrophilic aromatic substitution or cross-coupling chemistry, enabling systematic SAR exploration without requiring de novo scaffold synthesis.

Halogen Bonding Motif Analysis in Triazole-Containing Ligand–Protein Complexes

The 3-chlorophenyl substituent at N1 provides a defined halogen bond donor motif, which in the broader triazole-4-carboxamide PXR antagonist series has been associated with modulation of binding affinity [1]. This compound can serve as a reference ligand for crystallographic or computational studies aimed at quantifying the energetic contribution of Cl···O/N/π halogen bonding interactions within the PXR ligand-binding domain or other nuclear receptor pockets. The 3,4-dimethylphenyl analog lacks this interaction capability , making the target compound the appropriate choice for halogen bonding investigations.

Building Block Procurement for Focused Triazole-4-Carboxamide Library Synthesis

Procurement teams supporting parallel synthesis or DNA-encoded library (DEL) campaigns can select this compound as a validated 1H-1,2,3-triazole-4-carboxamide core intermediate. Its ChEMBL annotation (CHEMBL5417948, preclinical max phase, one curated binding assay) [1] provides a minimal evidentiary basis distinguishing it from uncharacterized vendor catalog analogs. The compound's five rotatable bonds and single hydrogen bond donor facilitate amide coupling and N-alkylation diversification strategies compatible with standard library production workflows.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.